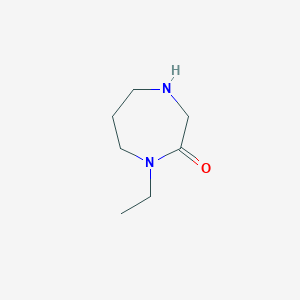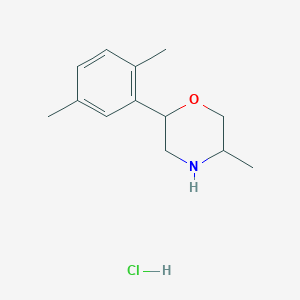
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
説明
This would typically include the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting or unusual features of its structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Environmental Biodegradation
The compound 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride can be linked to environmental biodegradation studies. Research on similar compounds like dimethylphenols, specifically 2,5-dimethylphenols, has shown their cometabolism by specific bacteria. In a study by Pieper et al. (1995), it was found that 2,5-dimethylphenols were cometabolized by Alcaligenes eutrophus JMP 134 via the ortho pathway into dimethylmuconolactones as dead-end products, demonstrating a potential environmental biodegradation pathway for similar compounds (Pieper et al., 1995).
Spectroscopy and Photochemistry
The fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, have been studied at low temperatures. The research by Vert et al. (1987) investigated changes in pKa values in excited states for various dimethylphenols, which could be relevant for understanding the spectroscopic behavior of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride (Vert et al., 1987).
Crystal Structure Analysis
The crystal structure of bis(N-methylmorpholine betaine) hydrochloride, a related compound to 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride, was analyzed by Dega-Szafran et al. (2002). This study provides insights into the structural features of similar compounds, which can be crucial for understanding their chemical behavior and potential applications (Dega-Szafran et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds, such as various dimethylphenol derivatives, can provide insight into the synthetic pathways and chemical behavior of 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride. For instance, Klan et al. (2000) discussed the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, indicating potential applications in organic synthesis and biochemistry (Klan et al., 2000).
Safety And Hazards
This involves looking at the compound’s safety data sheet (SDS) for information on its hazards, how to handle it safely, and what to do in case of an accident.
将来の方向性
This involves looking at current research on the compound and identifying areas where further research is needed.
For a specific compound like “2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride”, you would need to look up these details in scientific literature or databases. Please consult with a chemist or a trusted source for more detailed and specific information.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAOSWWAJYLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



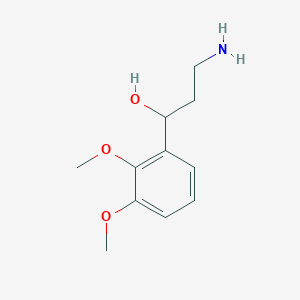
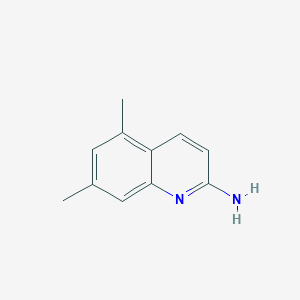
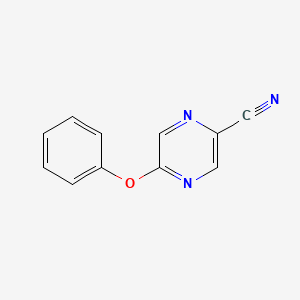
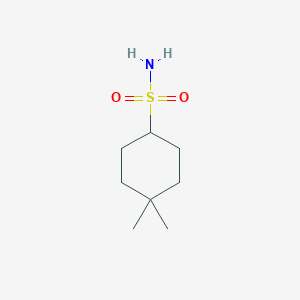
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
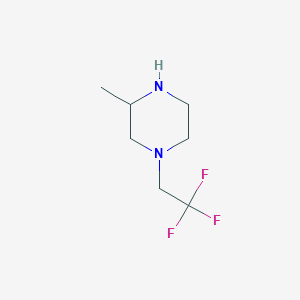
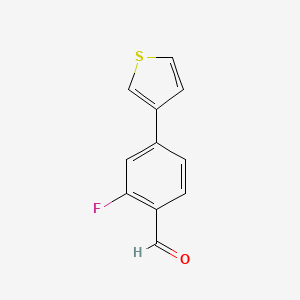
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
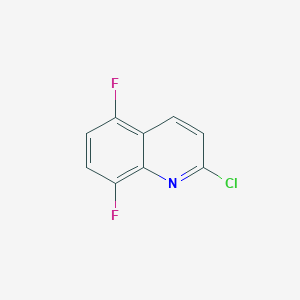
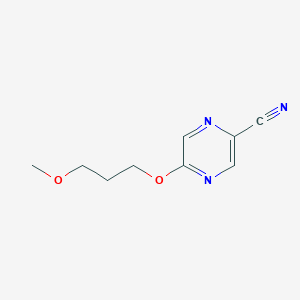
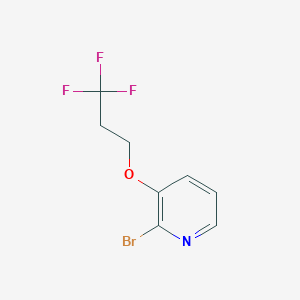
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
